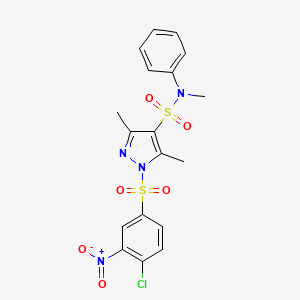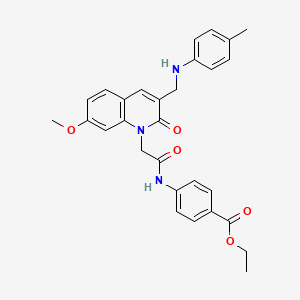![molecular formula C13H9F2N3O2 B2865072 [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate CAS No. 866050-55-7](/img/structure/B2865072.png)
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The exact structure would depend on the specific arrangement of the atoms and any potential stereochemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the polar carboxylate group. It might have a relatively high melting point and could be soluble in polar solvents .
Aplicaciones Científicas De Investigación
Luminescence and Sorption Properties
Research on bitriazole-based complexes, which utilize pyrazine derivatives, has demonstrated that these compounds display strong photoluminescence properties. For example, certain complexes have shown highly selective luminescent sensing capabilities for ions like Cu(2+) and molecules such as nitrobenzene. Additionally, these compounds exhibit significant selective adsorption properties, such as CO2 over CH4, indicating their potential application in gas separation technologies (Li-Yun Du et al., 2015).
Magnetic Properties
The same study on bitriazole-based complexes found that certain cobalt(II) complexes exhibit antiferromagnetic exchange interactions. This suggests potential applications in magnetic materials and devices, where control over magnetic interactions is crucial (Li-Yun Du et al., 2015).
Potential in Drug Development
Pyrazine derivatives have been explored for their antibacterial properties. For instance, novel analogs of pyrazol-5-ones derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial activity at non-cytotoxic concentrations, indicating their potential as antibacterial agents (M. Palkar et al., 2017).
Catalysis and Material Science
Pyrazine-containing donor–acceptor materials have been designed for highly efficient red phosphorescent organic light-emitting diodes. Novel materials that integrate pyrazine with other heterocyclic moieties have shown suitability for red phosphorescent applications, highlighting the role of pyrazine derivatives in developing advanced materials for electronic and photonic devices (Xiangyang Liu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as hydrazones and their derivatives, have been studied intensively due to their potential as antimicrobial agents .
Mode of Action
The compound consists of an imine linkage with an N—N bond length of 1.3540 (14) Å . This asymmetric compound is nearly planar and adopts an E configuration about the azomethine C N double bond .
Biochemical Pathways
Similar compounds have been found to exert enhanced cytotoxic effects when chelated to certain metal ions, particularly agi ions .
Direcciones Futuras
Propiedades
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2/c1-8(11-7-16-5-6-17-11)18-20-13(19)12-9(14)3-2-4-10(12)15/h2-7H,1H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXWCDBVGZGBCM-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)





![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)


